

# "Monoamine Oxidase B inhibitor 5" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Monoamine Oxidase B inhibitor 5

Cat. No.: B15577442 Get Quote

An in-depth technical guide on Safinamide, a selective and reversible Monoamine Oxidase B (MAO-B) inhibitor. This document is intended for researchers, scientists, and drug development professionals.

## Introduction

Safinamide is a third-generation, highly selective and reversible Monoamine Oxidase B (MAO-B) inhibitor. It is used as an add-on therapy for Parkinson's disease. Its mechanism of action involves the modulation of dopaminergic and glutamatergic systems. Safinamide's unique profile, combining MAO-B inhibition with antiglutamatergic properties, makes it a significant compound in the study of neurodegenerative diseases.

## **Chemical and Pharmacological Properties**

Safinamide, with the chemical name (S)-(+)-2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide, possesses a distinct chemical structure that contributes to its high affinity and selectivity for the MAO-B enzyme.

## **Chemical Properties**

The key chemical properties of Safinamide are summarized in the table below.



| Property          | Value                                                      | Reference    |
|-------------------|------------------------------------------------------------|--------------|
| IUPAC Name        | (2S)-2-[[4-(3-fluorophenoxy)phenyl]methylamino]propanamide |              |
| Molecular Formula | C17H19FN2O2                                                |              |
| Molecular Weight  | 302.34 g/mol                                               |              |
| CAS Number        | 133865-89-1                                                | _            |
| Appearance        | White to off-white crystalline solid                       |              |
| Solubility        | Soluble in methanol and ethanol                            | <del>-</del> |

## **Pharmacological Properties**

Safinamide is a potent and reversible inhibitor of MAO-B, showing high selectivity over the MAO-A isoform. This selectivity is crucial for its therapeutic effect and safety profile.

| Parameter                          | Value       | Species | Reference |
|------------------------------------|-------------|---------|-----------|
| MAO-B IC50                         | 98 nM       | Human   |           |
| MAO-A IC50                         | > 10,000 nM | Human   | -         |
| Selectivity Index<br>(MAO-A/MAO-B) | > 1000      | Human   | -         |
| Ki (MAO-B)                         | 27 nM       | Rat     | -         |
| Ki (MAO-A)                         | 8,900 nM    | Rat     | -         |

## **Mechanism of Action and Signaling Pathways**

Safinamide's primary mechanism of action is the selective and reversible inhibition of MAO-B. This enzyme is responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, Safinamide increases the levels of dopamine, which helps to alleviate the motor symptoms of



Parkinson's disease. Additionally, Safinamide has been shown to modulate voltage-sensitive sodium channels and N-type calcium channels, which may contribute to its neuroprotective effects by reducing glutamate release.



Click to download full resolution via product page

Mechanism of Action of Safinamide in the Dopaminergic Synapse.

## **Experimental Protocols**Synthesis of Safinamide

The synthesis of Safinamide can be achieved through a multi-step process. A common route involves the reaction of (S)-2-aminopropanamide with 4-(3-fluorobenzyloxy)benzaldehyde, followed by reduction.

#### Materials:

- (S)-2-aminopropanamide
- 4-(3-fluorobenzyloxy)benzaldehyde



- Sodium triacetoxyborohydride
- Dichloromethane (DCM)
- Methanol (MeOH)
- Glacial acetic acid
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

#### Procedure:

- Dissolve 4-(3-fluorobenzyloxy)benzaldehyde (1.0 eq) and (S)-2-aminopropanamide (1.2 eq) in a mixture of DCM and MeOH (10:1).
- Add glacial acetic acid (0.1 eq) to the solution and stir at room temperature for 1 hour.
- Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portionwise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of DCM:MeOH to afford Safinamide.



## In Vitro MAO-B Inhibition Assay

The potency and selectivity of Safinamide can be determined using an in vitro fluorometric assay with human recombinant MAO-A and MAO-B enzymes.

#### Materials:

- Human recombinant MAO-A and MAO-B enzymes
- Kynuramine (substrate for MAO-A)
- Benzylamine (substrate for MAO-B)
- 4-Hydroxyquinoline (fluorescent product)
- Safinamide (test compound)
- Potassium phosphate buffer (100 mM, pH 7.4)
- 96-well black microplates
- Fluorometric plate reader (Excitation: 320 nm, Emission: 405 nm)

#### Procedure:

- Prepare serial dilutions of Safinamide in potassium phosphate buffer.
- In a 96-well plate, add 20  $\mu$ L of the Safinamide dilution, 20  $\mu$ L of the respective MAO enzyme (MAO-A or MAO-B), and 160  $\mu$ L of buffer.
- Pre-incubate the plate at 37 °C for 15 minutes.
- Initiate the reaction by adding 20 μL of the substrate (kynuramine for MAO-A, benzylamine for MAO-B).
- Incubate the reaction at 37 °C for 30 minutes.
- Stop the reaction by adding 50 μL of 2N NaOH.







- Measure the fluorescence of the 4-hydroxyquinoline product using a plate reader.
- Calculate the percent inhibition for each concentration of Safinamide and determine the IC50 value by non-linear regression analysis.





Click to download full resolution via product page

Workflow for the in vitro MAO-B inhibition assay.



### Conclusion

Safinamide is a potent, selective, and reversible MAO-B inhibitor with a well-characterized chemical and pharmacological profile. Its dual mechanism of action, involving both dopaminergic and glutamatergic pathways, distinguishes it from other MAO-B inhibitors. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of Safinamide and similar compounds in a research setting. This guide serves as a comprehensive resource for scientists and researchers in the field of neuropharmacology and drug development.

 To cite this document: BenchChem. ["Monoamine Oxidase B inhibitor 5" chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577442#monoamine-oxidase-b-inhibitor-5chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com